

Introduction: The Significance of Chiral Piperazine Scaffolds

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Compound of Interest

Compound Name: *(R)*-1-Boc-3-isopropyl-piperazine

Cat. No.: B152144

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The piperazine ring is a ubiquitous and highly valued structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties—such as good water solubility, high basicity, and the ability to engage in multiple hydrogen bonding interactions—make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

While simple N,N'-disubstituted piperazines are common, the introduction of chirality to the piperazine core significantly expands its utility. Chiral centers allow for the creation of three-dimensional diversity, which is crucial for achieving high-potency and selective interactions with biological targets like enzymes and receptors.[3] **(R)**-1-Boc-3-isopropyl-piperazine is a prime example of such a chiral building block. The isopropyl group at the C-3 position introduces a specific stereocenter, while the Boc protecting group on the N-1 nitrogen provides the synthetic versatility required for complex molecule construction. This strategic combination allows medicinal chemists to design stereospecific drug candidates, which is essential for developing therapies with improved efficacy and enhanced safety profiles.[3][4]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of **(R)**-1-Boc-3-isopropyl-piperazine is fundamental to its application in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling characteristics.

Below is the chemical structure of **(R)-1-Boc-3-isopropyl-piperazine**, rendered to illustrate the stereochemistry and key functional groups.

Caption: 2D Structure of **(R)-1-Boc-3-isopropyl-piperazine**.

The key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	[5][6]
Molecular Weight	228.33 g/mol	[5][6]
Exact Mass	228.183778 g/mol	[6][7]
CAS Number	928025-63-2	[5]
IUPAC Name	tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate	[7]
Appearance	Solid	[1]
Topological Polar Surface Area	41.6 Å ²	[6][7]
XLogP3	1.9	[6][7]
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	3	[7]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure **(R)-1-Boc-3-isopropyl-piperazine** is a critical process for its application in drug development. The primary challenge lies in establishing the desired stereocenter at the C-3 position. Methodologies often rely on asymmetric synthesis starting from chiral precursors or the resolution of a racemic mixture.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably one of the most important protecting groups in modern organic synthesis.[8] Its function in this context is twofold:

- **Deactivation and Selectivity:** It temporarily deactivates the N-1 nitrogen, preventing it from participating in reactions. This allows for selective functionalization of the more nucleophilic secondary amine at the N-4 position.[1]
- **Facilitated Purification:** The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, simplifying extraction and chromatographic purification.
- **Controlled Deprotection:** The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), ensuring the piperazine nitrogen can be revealed at the desired stage of a synthetic sequence.[9]

Generalized Synthetic Workflow

A common strategy for synthesizing chiral piperazines involves a multi-step sequence that builds the heterocyclic ring from a chiral starting material. The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for asymmetric synthesis.

Example Protocol: Synthesis from a Chiral Precursor

This protocol is a representative example based on established chemical principles for piperazine synthesis.

Objective: To synthesize **(R)-1-Boc-3-isopropyl-piperazine**.

Materials:

- (R)-2-amino-3-methyl-1-butanol
- Di-tert-butyl dicarbonate (Boc₂O)
- N-(2-chloroethyl)acetamide
- Sodium hydride (NaH)

- Lithium aluminum hydride (LAH)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous solvents (THF, Dichloromethane)

Methodology:

- Step 1: Boc Protection of the Amino Alcohol
 - Dissolve (R)-2-amino-3-methyl-1-butanol in dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Causality: This step protects the primary amine to prevent it from interfering in subsequent cyclization steps.
 - Validate the reaction completion using Thin Layer Chromatography (TLC).
 - Purify the product via column chromatography to yield (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate.
- Step 2: Ring Formation (Cyclization)
 - Dissolve the product from Step 1 in anhydrous THF.
 - Add sodium hydride (NaH) carefully at 0 °C to deprotonate the alcohol.
 - Add N-(2-chloroethyl)acetamide and heat the mixture to reflux for 24 hours.
 - Causality: This is an intramolecular Williamson ether synthesis variation, followed by cyclization to form the piperazinone ring structure.

- Monitor the reaction by TLC or LC-MS.
- Quench the reaction carefully with water and extract the product. Purify to obtain the Boc-protected piperazinone intermediate.
- Step 3: Reduction of the Amide
 - Carefully add the piperazinone intermediate to a suspension of lithium aluminum hydride (LAH) in anhydrous THF at 0 °C.
 - Reflux the mixture for 8 hours.
 - Causality: LAH is a powerful reducing agent that reduces the amide carbonyl to a methylene group, forming the piperazine ring.
 - Cool the reaction and quench sequentially with water, NaOH solution, and more water.
 - Filter the resulting solids and concentrate the filtrate to obtain crude **(R)-1-Boc-3-isopropyl-piperazine**.
- Step 4: Purification and Characterization
 - Purify the crude product by flash column chromatography on silica gel.
 - Combine fractions containing the pure product and remove the solvent under reduced pressure.
 - Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery

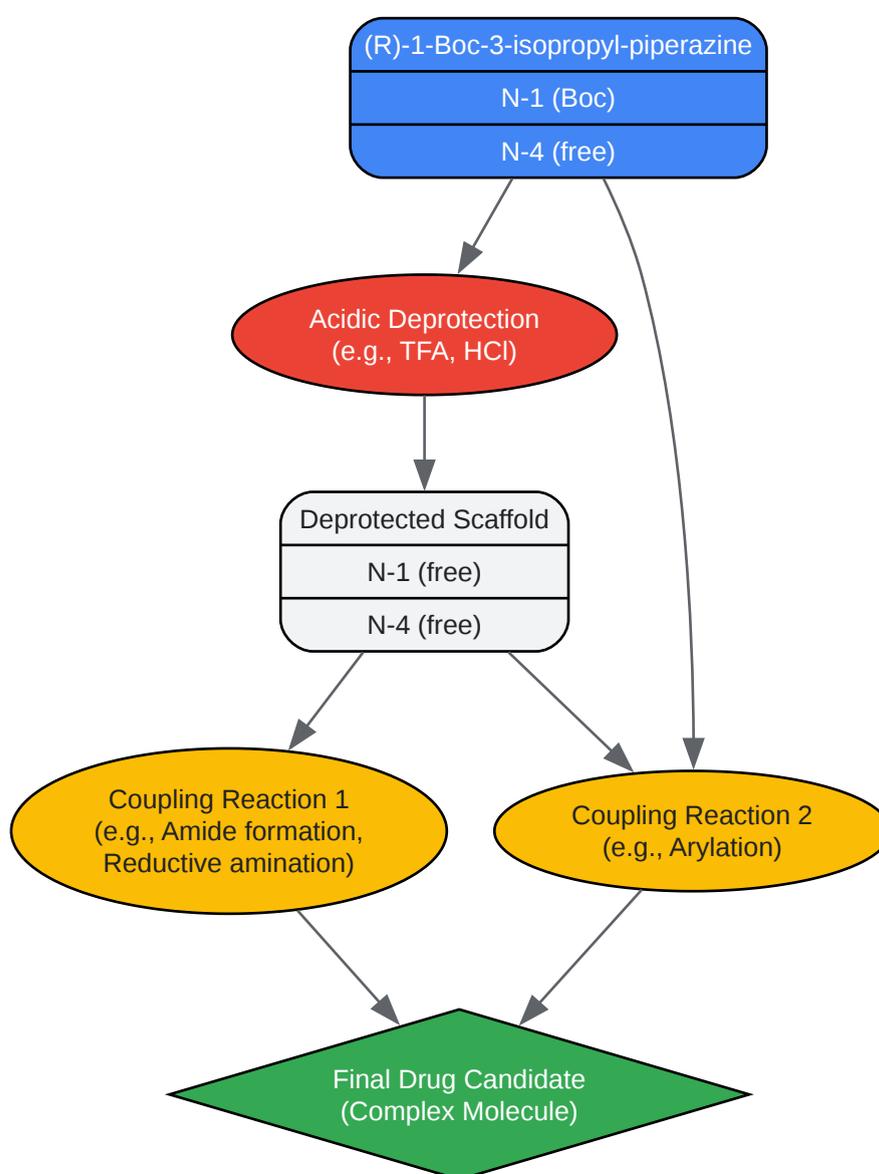
(R)-1-Boc-3-isopropyl-piperazine is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is strategically incorporated into larger molecules to confer desirable properties.

- Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants.[4] The lipophilicity of the

isopropyl group can aid in crossing the blood-brain barrier.

- Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors utilize the piperazine scaffold to interact with the ATP-binding pocket of kinases.[1] The chiral center can provide specific interactions to improve selectivity and reduce off-target effects.
- Antiviral and Antibacterial Agents: The basic nitrogens of the piperazine ring can be crucial for interacting with biological targets or for improving the pharmacokinetic properties of antimicrobial drugs.[2]

The diagram below illustrates the role of the scaffold in drug design.



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Caption: Synthetic utility in medicinal chemistry.

Analytical Methodologies

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of **(R)-1-Boc-3-isopropyl-piperazine**. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the compound.

- Protocol: Purity Analysis by RP-HPLC
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
 - Analysis: Inject 10 μ L and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be used, particularly for assessing volatile impurities.[10]

Spectroscopic Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure. The proton NMR will show characteristic signals for the isopropyl group (a doublet and a multiplet), the Boc group (a singlet around 1.4 ppm), and the piperazine ring protons.
- Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight, typically by observing the $[\text{M}+\text{H}]^+$ ion at m/z 229.19.

Conclusion

(R)-1-Boc-3-isopropyl-piperazine is a sophisticated and highly valuable chiral building block for modern drug discovery. Its well-defined stereochemistry, combined with the synthetic flexibility afforded by the Boc protecting group, provides an essential tool for medicinal chemists. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is paramount for its effective use in the creation of novel, potent, and selective therapeutic agents. Its continued application is expected to contribute significantly to the development of next-generation medicines across a wide range of disease areas.

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